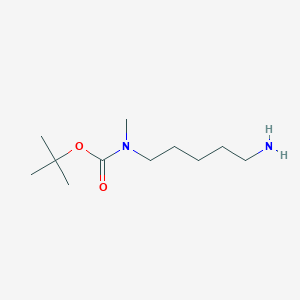

tert-Butyl (5-aminopentyl)(methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (5-aminopentyl)(methyl)carbamate, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C11H24N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is used in various chemical and biological applications due to its reactivity and functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)(methyl)carbamate can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction involves dissolving 1,5-diaminopentane in tert-butanol and treating it dropwise with di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature for approximately 16.5 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (5-aminopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions typically occur under mild conditions.

Deprotection Reactions: Mild acidic conditions, such as using trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are derivatives of this compound with various functional groups attached.

Deprotection Reactions: The major product is the free amine form of the compound.

Applications De Recherche Scientifique

tert-Butyl (5-aminopentyl)(methyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for preparing polyamines and polyamides.

Industry: Acts as a PROTAC linker in the synthesis of PROTACs, which are used in targeted protein degradation.

Mécanisme D'action

The mechanism of action of tert-Butyl (5-aminopentyl)(methyl)carbamate involves its reactivity with various functional groups. The amine group can form bonds with carboxylic acids, NHS esters, and carbonyl compounds, making it a versatile intermediate in chemical synthesis. The Boc group provides protection during reactions and can be removed under mild acidic conditions to reveal the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Boc-1,5-diaminopentane

- N-Boc-1,4-butanediamine

- N-Boc-1,6-hexanediamine

- N-Boc-ethylenediamine

Uniqueness

tert-Butyl (5-aminopentyl)(methyl)carbamate is unique due to its specific structure, which includes a Boc-protected amino group and a terminal amine. This structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Activité Biologique

tert-Butyl (5-aminopentyl)(methyl)carbamate is a carbamate derivative with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol. This compound is characterized by a tert-butyl group attached to a 5-aminopentyl chain and a methyl carbamate moiety. Its unique structural features make it a candidate for various applications in medicinal chemistry and organic synthesis.

The compound is notable for its potential biological activities, which can be attributed to its structural components. The presence of the amino group allows for interactions with biological targets, while the carbamate moiety can undergo hydrolysis and other chemical transformations, enhancing its versatility in biological applications.

In Vitro Studies

In vitro studies involving structurally similar compounds suggest that carbamates can exhibit significant biological activity, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which could be a pathway for the biological activity of this compound.

- Cellular Effects : The impact on cellular proliferation and apoptosis has been observed in related compounds, indicating potential anticancer properties .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique aspects of this compound. The following table summarizes some key comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| tert-Butyl carbamate | C₇H₁₅NO₂ | Lacks amino side chain; simpler structure |

| tert-Butyl (2-aminoethyl)(methyl)carbamate | C₉H₁₉N₃O₂ | Contains a shorter amino chain |

| N-Boc-cadaverine | C₉H₁₈N₂O₂ | Features a cyclic structure; different reactivity |

| tert-Butyl (3-aminopropyl)(methyl)carbamate | C₉H₁₉N₂O₂ | Similar functional groups but different chain length |

This table illustrates how the longer pentyl chain in this compound may influence its solubility and biological activity compared to other carbamates.

Recent Research Insights

Recent research has focused on the synthesis and characterization of similar compounds, emphasizing their biological potential. For instance, studies have shown that modifications in the alkyl chain length and functional groups can significantly affect the pharmacological properties of carbamates. Further exploration into the specific interactions of this compound with biological targets is warranted .

Propriétés

IUPAC Name |

tert-butyl N-(5-aminopentyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOHYDFQUQNMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.